3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile is a potent, selective, brain-penetrant, and in vivo active inhibitor of the leucine-rich repeat kinase 2 (LRRK2) enzyme. [, , , ] It is classified as a Type I kinase inhibitor, binding competitively to the ATP-binding site of LRRK2. [] This compound has emerged as a valuable tool in scientific research, particularly in the study of neurodegenerative diseases like Parkinson's disease (PD), where LRRK2 is heavily implicated. [, , ]
PF-06447475 was developed as part of a research initiative aimed at identifying effective LRRK2 inhibitors. It is classified as a small molecule drug, specifically a pyrrolo[2,3-d]pyrimidine derivative. The compound has been extensively studied for its pharmacodynamic properties and safety profile in preclinical models, highlighting its significance in neurological research and potential clinical applications.
The synthesis of PF-06447475 involves several steps that utilize standard organic chemistry techniques. The compound can be synthesized from commercially available precursors, typically involving a series of reactions that include:
Technical details regarding the synthesis include the use of solvents like dimethyl sulfoxide and ethanol, along with specific reagents that facilitate the formation of key intermediates during the synthesis process .
The molecular structure of PF-06447475 can be described by its chemical formula and molecular weight of approximately 254.3 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine scaffold, which is critical for its interaction with LRRK2.
The three-dimensional conformation of PF-06447475 allows for optimal interaction with the ATP-binding site of LRRK2, facilitating its inhibitory action.
PF-06447475 primarily undergoes metabolic transformations in vivo, which can affect its pharmacokinetics and efficacy. Key reactions include:
Technical details regarding these reactions involve studies on liver microsomes that evaluate how PF-06447475 is processed biochemically within biological systems .
PF-06447475 exerts its effects by selectively inhibiting LRRK2 kinase activity. The mechanism involves:
Data from pharmacological studies indicate that this inhibition leads to reduced neuroinflammation and protection against neuronal cell death in preclinical models .
PF-06447475 exhibits several important physical and chemical properties:
These properties are critical for determining formulation strategies for potential clinical use .
PF-06447475 has significant scientific uses, particularly in research related to neurodegenerative diseases:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3